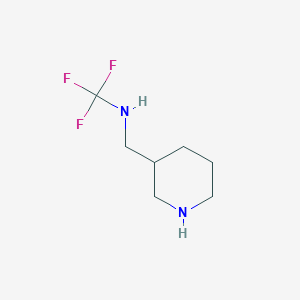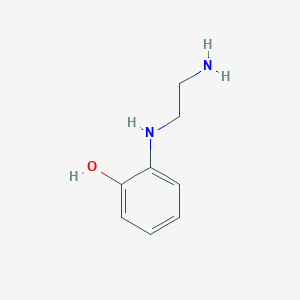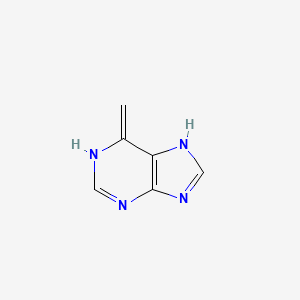
6-Methylidene-6,7-dihydro-1H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylidene-6,7-dihydro-1H-purine is a heterocyclic compound that belongs to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidene-6,7-dihydro-1H-purine typically involves the reaction of a suitable purine precursor with a methylidene source. One common method involves the use of 8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as the starting material. This compound is converted to a diazonium salt, which then reacts with a methylidene donor under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
6-Methylidene-6,7-dihydro-1H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a fully saturated purine derivative.
科学的研究の応用
6-Methylidene-6,7-dihydro-1H-purine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to nucleic acid analogs and enzyme inhibitors.
Industry: It can be used in the production of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Methylidene-6,7-dihydro-1H-purine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of nucleic acid synthesis or interference with cellular signaling processes .
類似化合物との比較
Similar Compounds
8-Mercapto-3,7-dihydro-1H-purine-2,6-dione: Known for its inhibitory effects on sirtuins, a family of NAD±dependent deacetylases.
1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione:
Uniqueness
6-Methylidene-6,7-dihydro-1H-purine is unique due to its specific structural features that allow it to participate in a variety of chemical reactions and its potential applications in diverse fields. Its methylidene group provides a reactive site that can be exploited in synthetic chemistry.
特性
CAS番号 |
208994-81-4 |
|---|---|
分子式 |
C6H6N4 |
分子量 |
134.14 g/mol |
IUPAC名 |
6-methylidene-1,7-dihydropurine |
InChI |
InChI=1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H2,(H,7,9)(H,8,10) |
InChIキー |
JTIBTEZMCLPTAL-UHFFFAOYSA-N |
正規SMILES |
C=C1C2=C(N=CN1)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


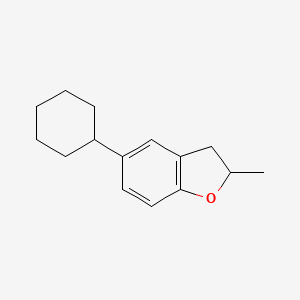
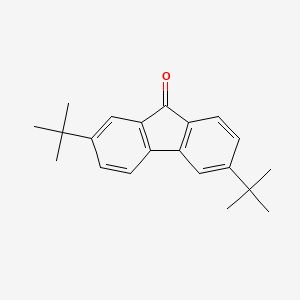
![2-(2-Aminoacetyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13955565.png)

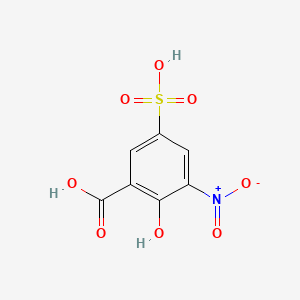
![7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane](/img/structure/B13955577.png)

![3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B13955591.png)
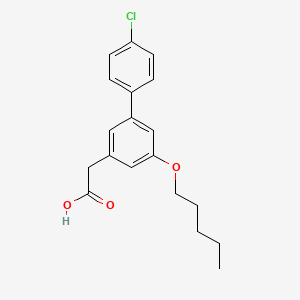
![3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one](/img/structure/B13955597.png)
![1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13955621.png)
